molecular formula C9H9IN4O2 B280354 4-iodo-1-methyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-5-carboxamide

4-iodo-1-methyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-5-carboxamide

Cat. No. B280354
M. Wt: 332.1 g/mol
InChI Key: HEJNQIUFAPNMSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-iodo-1-methyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a derivative of pyrazole and isoxazole, which are two important heterocyclic compounds. The synthesis of this compound is complex and requires a specific set of conditions.

Mechanism of Action

The mechanism of action of 4-iodo-1-methyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes and signaling pathways in the body. This inhibition can lead to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-iodo-1-methyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-5-carboxamide has a number of biochemical and physiological effects. This compound has been shown to have anti-inflammatory properties and can reduce the production of certain cytokines in the body. It has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 and phosphodiesterase-4. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-iodo-1-methyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-5-carboxamide in lab experiments is its potential as a new drug candidate. This compound has been shown to have potential as an anti-inflammatory agent and as an inhibitor of certain enzymes. However, one of the limitations of using this compound in lab experiments is its complex synthesis method. This can make it difficult to produce large quantities of the compound for testing.

Future Directions

There are several future directions for the study of 4-iodo-1-methyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-5-carboxamide. One potential direction is the development of new drugs based on this compound. This could involve further studies to determine the precise mechanism of action of the compound and its potential applications in the treatment of various diseases. Another potential direction is the study of the compound's effects on different types of cancer cells. This could involve testing the compound in animal models to determine its efficacy in vivo. Additionally, further studies could be conducted to optimize the synthesis method for this compound, making it easier to produce in larger quantities for testing.

Synthesis Methods

The synthesis of 4-iodo-1-methyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-5-carboxamide is a multi-step process that involves the reaction of various reagents. The synthesis starts with the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride to form 5-methylisoxazole-3-carbonyl chloride. This intermediate is then reacted with 1-methyl-1H-pyrazol-4-amine to form 4-(5-methyl-3-isoxazolyl)-1-methyl-1H-pyrazole-3-carboxylic acid. The final step involves the reaction of this intermediate with iodine and ammonium carbonate to form 4-iodo-1-methyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-5-carboxamide.

Scientific Research Applications

The chemical compound 4-iodo-1-methyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various areas of scientific research. One of the primary applications of this compound is in the development of new drugs. This compound has been shown to have potential as an anti-inflammatory agent and as an inhibitor of certain enzymes. It has also been studied for its potential use in cancer treatment.

properties

Molecular Formula

C9H9IN4O2

Molecular Weight

332.1 g/mol

IUPAC Name

4-iodo-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C9H9IN4O2/c1-5-3-7(13-16-5)12-9(15)8-6(10)4-11-14(8)2/h3-4H,1-2H3,(H,12,13,15)

InChI Key

HEJNQIUFAPNMSA-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)C2=C(C=NN2C)I

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(C=NN2C)I

Origin of Product

United States

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